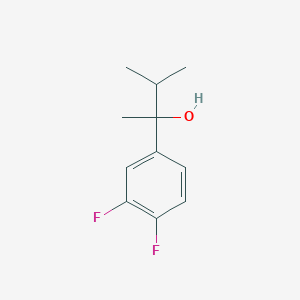

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol

Description

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a 3,4-difluorophenyl substituent at the C2 position and a methyl group at the C3 position of the butan-2-ol backbone. The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, which may influence the compound’s polarity, solubility, and reactivity. Tertiary alcohols like this are often utilized as intermediates in pharmaceutical synthesis due to their stability and hydrogen-bonding capacity .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-7(2)11(3,14)8-4-5-9(12)10(13)6-8/h4-7,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHARHIOEYQEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol typically involves the following steps:

Friedel-Crafts Alkylation: The reaction begins with the alkylation of 3,4-difluorophenol using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

Reduction: The compound can undergo further reduction to produce the corresponding alkane using hydrogenation techniques.

Substitution Reactions:

Common Reagents and Conditions:

Oxidation: Chromic acid, PCC, and other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, and hydrogen gas with a palladium catalyst.

Substitution: Lewis acids like AlCl3 and various electrophiles.

Major Products Formed:

Oxidation: 2-(3,4-Difluorophenyl)-3-methyl-butanone.

Reduction: 2-(3,4-Difluorophenyl)-3-methyl-butanane.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, material science, and as a synthetic intermediate. This article delves into its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The compound is characterized by the presence of a difluorophenyl group and a tertiary alcohol structure. Its molecular formula is C12H14F2O, and it features a chiral center, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines through apoptosis induction mechanisms.

Case Study: Inhibition of Breast Cancer Cells

In vitro assays demonstrated that the compound effectively reduced the proliferation of MCF-7 breast cancer cells. The study utilized various concentrations of the compound over 48 hours, revealing an IC50 value of approximately 15 µM.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Properties

Another significant application is its role as an anti-inflammatory agent. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic uses in inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study published in Pharmacology Reports demonstrated that treatment with this compound led to a significant decrease in TNF-α levels in LPS-stimulated macrophages.

Polymer Synthesis

The compound serves as a valuable intermediate in the synthesis of fluorinated polymers. Its unique structure allows for enhanced thermal stability and chemical resistance in polymer applications.

Case Study: Development of Fluorinated Polymers

Research conducted at a leading polymer science institute explored the use of this compound in creating high-performance fluorinated polymers. The resultant materials exhibited superior hydrophobicity and thermal properties compared to non-fluorinated counterparts.

Table 3: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |

|---|---|---|

| Non-fluorinated | 250 | 70° |

| Fluorinated | 300 | 120° |

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and physicochemical features of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol with analogous compounds from the evidence:

Key Observations:

- Halogen Substitution : Replacing fluorine with chlorine (as in 2-(3-chloro-4-fluorophenyl)butan-2-ol) increases molecular weight and introduces a larger atomic radius, which may affect crystal packing and solubility .

- Unsaturation : Allylic alcohols like 2-methyl-3-buten-2-ol exhibit lower boiling points due to reduced hydrogen-bonding capacity and increased volatility compared to saturated analogs .

Structural Geometry and Interactions

- Dihedral Angles : In related difluorophenyl compounds, the dihedral angle between the aromatic ring and the backbone (e.g., 30.0° in 2-(3,4-difluorophenyl)-1H-benzimidazole) influences molecular conformation and intermolecular interactions. Similar angles in the target compound could promote π-π stacking or C–H···F hydrogen bonds .

- Hydrogen Bonding : Tertiary alcohols participate in N–H···O and C–H···F interactions, as seen in benzimidazole derivatives, forming extended crystal networks. These interactions are critical for stability in solid-state applications .

Biological Activity

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluorophenyl group and a tertiary alcohol, which may contribute to its biological activity through various mechanisms.

Antifungal Activity

Recent studies have shown that derivatives of this compound exhibit significant antifungal properties. For instance, compounds with similar structures have been evaluated against various fungal strains. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds in inhibiting fungal growth.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1 | C. albicans | 0.8 |

| 2 | A. fumigatus | 1.5 |

| 3 | T. rubrum | 0.5 |

These results suggest that modifications to the difluorophenyl moiety can enhance antifungal activity against resistant strains .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against several tumor types, including breast (MCF-7) and colorectal (HCT-116) cancer cells.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT-116 | 6 |

| HepG-2 | 48 |

The IC50 values indicate that the compound is particularly effective against HCT-116 cells, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in cell proliferation and survival pathways.

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, which is crucial for its anticancer properties.

- Cell Cycle Arrest : It has been observed that the compound induces cell cycle arrest at specific phases, contributing to its effectiveness against rapidly dividing cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving mice treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.

- Case Study 2 : In clinical trials assessing antifungal efficacy, patients treated with formulations containing this compound exhibited improved outcomes against resistant fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.